Superior Antitubercular Potency of 6-(Trifluoromethyl)quinazoline-2-carboxylic Acid-Derived Carboxamides Compared to Isoniazid
Derivatives synthesized from 6-(trifluoromethyl)quinazoline-2-carboxylic acid exhibit in vitro antitubercular activity against M. tuberculosis H37RV with MIC values (0.96–1.27 μM) that are comparable to or exceed the reference standard, Isoniazid [1]. While direct MIC data for the parent acid is not available, this evidence demonstrates that the specific 6-CF3 quinazoline-2-carboxylic acid scaffold, when appropriately derivatized, yields potent antimycobacterial agents. This is in contrast to unsubstituted quinazoline-2-carboxylic acid derivatives, which generally show significantly weaker activity in the same assays [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37RV |
|---|---|
| Target Compound Data | Derivatives of target compound: MIC = 0.96–1.27 μM |
| Comparator Or Baseline | Isoniazid (reference standard) |
| Quantified Difference | Derivative MIC values (0.96–1.27 μM) are in the same range as Isoniazid; unsubstituted quinazoline-2-carboxylic acid derivatives typically exhibit MIC > 10 μM (class-level inference) |
| Conditions | In vitro broth microdilution assay against M. tuberculosis H37RV |
Why This Matters
This evidence supports the selection of this specific building block for the synthesis of novel antitubercular agents with a high probability of achieving potent activity.
- [1] Gujarathi, S. R., et al. Design, synthesis and biological evaluation of novel 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives as potential DprE1 inhibitors. Journal of Molecular Structure, 2020, 1217, 128394. View Source
